molecular formula C9H9N3O2S2 B14439267 3-[(4-Azidophenyl)disulfanyl]propanoic acid CAS No. 79432-98-7

3-[(4-Azidophenyl)disulfanyl]propanoic acid

Cat. No.: B14439267
CAS No.: 79432-98-7
M. Wt: 255.3 g/mol
InChI Key: JNNKXAAIWMJRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Azidophenyl)disulfanyl]propanoic acid is an organic compound that features a propanoic acid moiety linked to a 4-azidophenyl group through a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Azidophenyl)disulfanyl]propanoic acid typically involves the reaction of 4-azidophenyl disulfide with 3-mercaptopropanoic acid. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the disulfide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Azidophenyl)disulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: DTT, TCEP, or sodium borohydride (NaBH₄).

    Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Triazoles.

Scientific Research Applications

3-[(4-Azidophenyl)disulfanyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Azidophenyl)disulfanyl]propanoic acid involves its ability to form covalent bonds with target molecules through its azido and disulfide groups. The azido group can undergo cycloaddition reactions, while the disulfide bond can be cleaved and reformed under specific conditions, allowing for dynamic interactions with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • 3-(4-Cyanophenyl)propanoic acid
  • 3-(4-Hydroxyphenyl)propanoic acid

Uniqueness

3-[(4-Azidophenyl)disulfanyl]propanoic acid is unique due to the presence of both an azido group and a disulfide bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-[(4-azidophenyl)disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-12-11-7-1-3-8(4-2-7)16-15-6-5-9(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKXAAIWMJRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])SSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544587
Record name 3-[(4-Azidophenyl)disulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79432-98-7
Record name 3-[(4-Azidophenyl)disulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.